5-Chloro-2-iodobenzaldehyde: A Strategic Halogenated Scaffold in Medicinal Chemistry
5-Chloro-2-iodobenzaldehyde: A Strategic Halogenated Scaffold in Medicinal Chemistry
This is an in-depth technical guide on 5-Chloro-2-iodobenzaldehyde , structured for researchers and drug development professionals.
CAS Number: 1001334-22-0 Molecular Formula: C₇H₄ClIO Molecular Weight: 266.46 g/mol [1]
Executive Summary: The Orthogonal Advantage
In the landscape of fragment-based drug discovery (FBDD), 5-Chloro-2-iodobenzaldehyde represents a "privileged scaffold" due to its orthogonal reactivity profile . Unlike simple halo-benzaldehydes, this molecule possesses three distinct reactive handles, each addressable under specific conditions:
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The C2-Iodo Position: Highly reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing for the introduction of carbon frameworks before touching the other sites.
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The Aldehyde Moiety: A classic electrophile for condensation reactions (reductive amination, Knoevenagel, Wittig) and heterocycle ring closure.
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The C5-Chloro Position: A robust, less reactive halogen that survives C2-manipulation, serving as a latent handle for late-stage functionalization or as a metabolic blocker to improve pharmacokinetic (PK) profiles.
This guide details the synthesis, handling, and strategic application of this scaffold in the synthesis of fused heterocycles such as isoquinolines , indazoles , and isochromenes .
Physicochemical Profile & Stability
| Property | Value / Description | Practical Note |
| Physical State | Solid (Low-melting) | Often appears as a yellow to off-white crystalline mass. |
| Solubility | DCM, THF, EtOAc, DMSO | Poor solubility in water; dissolve in organic solvent before aqueous workup. |
| Stability | Light & Air Sensitive | The C-I bond is photolabile. Store in amber vials under Nitrogen/Argon at 2–8°C. |
| Reactivity | Electrophilic | Aldehyde is prone to oxidation to the benzoic acid if exposed to air for prolonged periods. |
Synthetic Accessibility: The Sandmeyer Route
While oxidation of (5-chloro-2-iodophenyl)methanol is a valid route, the most robust and scalable protocol for medicinal chemistry labs is the Sandmeyer reaction starting from commercially available 2-amino-5-chlorobenzaldehyde . This route avoids the use of heavy oxidants (like MnO₂ or PCC) that can complicate purification.
Protocol: Diazotization-Iodination Sequence[2]
Precursor: 2-Amino-5-chlorobenzaldehyde (CAS: 20028-53-9)[2][3][4]
Step 1: Diazotization[5]
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Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-5-chlorobenzaldehyde (1.0 equiv) in 6 M HCl (10 equiv).
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Mechanistic Insight: High acidity is required to prevent the formation of triazenes (diazo-amino coupling side products).
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Cooling: Cool the suspension to 0°C – 5°C using an ice/salt bath.
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Diazotization: Dropwise add a solution of NaNO₂ (1.1 equiv) in water, maintaining the internal temperature below 5°C .
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Self-Validating Check: The suspension should clear to a diazonium salt solution. A positive starch-iodide paper test (turning blue/black) confirms excess nitrous acid (ensure this persists for 10 min).
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Step 2: Iodination (Sandmeyer)[6]
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Quenching Excess Nitrite: If necessary, add small amounts of urea to destroy excess HNO₂ (stops gas evolution).
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Iodide Addition: Slowly add a solution of KI (1.5 equiv) in water to the cold diazonium mixture.
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Observation: Vigorous evolution of N₂ gas and formation of a dark/brown oil (iodine liberation) will occur.
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Maturation: Allow the mixture to warm to room temperature and stir for 2–4 hours.
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Workup: Extract with EtOAc. Wash the organic layer with 10% Na₂S₂O₃ (sodium thiosulfate) to remove free iodine (color changes from dark brown to yellow). Dry over MgSO₄ and concentrate.
Figure 1: Sandmeyer synthesis pathway for generating the target scaffold.
Reactivity Landscape & Applications
The power of 5-Chloro-2-iodobenzaldehyde lies in its ability to access fused bicyclic heterocycles efficiently.
Selective C2-Functionalization (The "Iodo-First" Strategy)
The bond dissociation energy (BDE) difference between C-I (~65 kcal/mol) and C-Cl (~95 kcal/mol) allows for chemoselective Pd-catalyzed coupling at the C2 position without affecting the C5-Cl bond.
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Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl aldehydes .
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Sonogashira: Coupling with terminal alkynes yields 2-alkynylbenzaldehydes , which are immediate precursors to isoquinolines.
Heterocycle Synthesis Workflows
A. Isoquinoline Synthesis (via t-Butylamine)
A highly convergent route to substituted isoquinolines involves a one-pot Sonogashira coupling followed by cyclization with ammonia or a primary amine.
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Sonogashira: React 5-Chloro-2-iodobenzaldehyde with a terminal alkyne (RC≡CH), PdCl₂(PPh₃)₂, CuI, and Et₃N.
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Cyclization: Treat the resulting 2-alkynylbenzaldehyde with t-Butylamine (or NH₄OAc) and heat. The nitrogen attacks the aldehyde (imine formation) and then cyclizes onto the alkyne (6-endo-dig).
B. 1H-Indazole Synthesis
Condensation with hydrazine hydrate leads to hydrazone formation, followed by intramolecular nucleophilic aromatic substitution (or Pd-catalyzed N-arylation) to close the indazole ring.
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.[7][8]
Handling & Safety (SDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Light Sensitive. Store in dark/amber glass. Keep under inert atmosphere (Nitrogen) to prevent oxidation of the aldehyde.
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Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
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Sigma-Aldrich. 5-Chloro-2-iodobenzaldehyde Product Sheet. Link
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Larock, R. C., & Yum, E. K. (1991).[9] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[9] Journal of the American Chemical Society, 113(17), 6689–6690. Link
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Roesch, K. R., & Larock, R. C. (2002). Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry, 67(1), 86–94. Link
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PubChem. 2-Amino-5-chlorobenzaldehyde (Precursor Data). National Library of Medicine. Link
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BenchChem. Protocols for Palladium-Catalyzed Cross-Coupling Reactions. Link
Sources
- 1. 5-Chloro-2-iodobenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Amino-5-chlorobenzaldehyde | C7H6ClNO | CID 2773898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-chlorobenzaldehyde|Organic Synthesis & Pharma Intermediate [benchchem.com]
- 5. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
- 6. A kind of synthetic method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Page loading... [wap.guidechem.com]
- 8. youtube.com [youtube.com]
- 9. d-nb.info [d-nb.info]
